molecular formula C16H16N2O2 B2438352 N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide CAS No. 2094264-57-8

N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide

Cat. No.: B2438352
CAS No.: 2094264-57-8
M. Wt: 268.316
InChI Key: KSIUJDGWAICYOZ-UHFFFAOYSA-N
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Description

N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide is a synthetic organic compound that belongs to the class of amides It features a pyridine ring substituted with a benzyloxy group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide typically involves the reaction of 2-(benzyloxy)pyridine-3-carbaldehyde with an appropriate amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the amide group can produce the corresponding amine.

    Substitution: Substitution reactions on the pyridine ring can lead to various halogenated derivatives.

Scientific Research Applications

N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The benzyloxy group and the pyridine ring can participate in hydrogen bonding and π-π interactions with target proteins or enzymes. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amide: Similar structure but lacks the benzyloxy group.

    3-bromoimidazo[1,2-a]pyridine: Contains a pyridine ring but with a different substituent.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar amide structure but with different substituents.

Uniqueness

N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide is unique due to the presence of the benzyloxy group, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

N-[(2-phenylmethoxypyridin-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-15(19)18-11-14-9-6-10-17-16(14)20-12-13-7-4-3-5-8-13/h2-10H,1,11-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIUJDGWAICYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(N=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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